molecular formula C12H10N2O3 B8320572 2,2-Dimethyl-5-nitro-2H-chromene-8-carbonitrile

2,2-Dimethyl-5-nitro-2H-chromene-8-carbonitrile

Cat. No. B8320572
M. Wt: 230.22 g/mol
InChI Key: YVQQRWYDJGHYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772267B2

Procedure details

A solution of compound 6A (270 mg, 1.17 mmol) in N,N-diethylaniline (1 mL) was heated to 185° C. for 3 h. After cooling to rt, the reaction mixture was chromatographed (silica gel) eluting with 0-50% EtOAc/hexane to afford the title compound (230 mg).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([O:5][C:6]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9])[C:3]#[CH:4]>C(N(CC)C1C=CC=CC=1)C>[CH3:1][C:2]1([CH3:17])[CH:3]=[CH:4][C:13]2[C:6](=[C:7]([C:8]#[N:9])[CH:10]=[CH:11][C:12]=2[N+:14]([O-:16])=[O:15])[O:5]1

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
CC(C#C)(OC1=C(C#N)C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with 0-50% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C=CC(=C2C=C1)[N+](=O)[O-])C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.